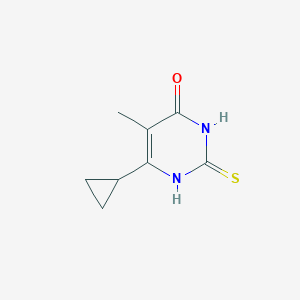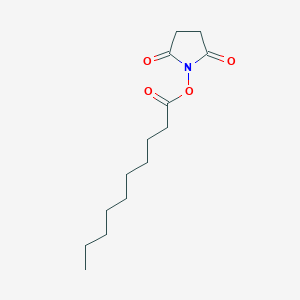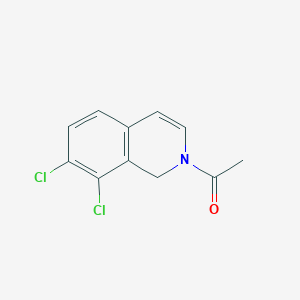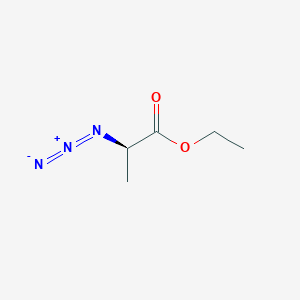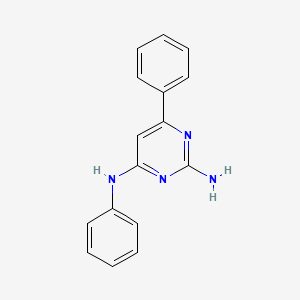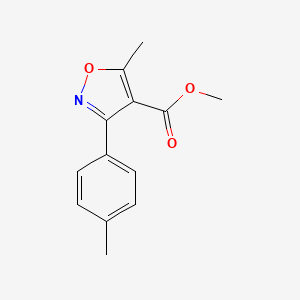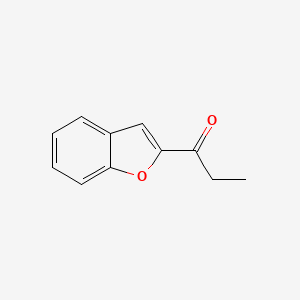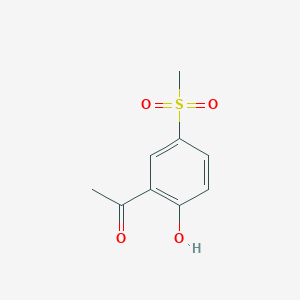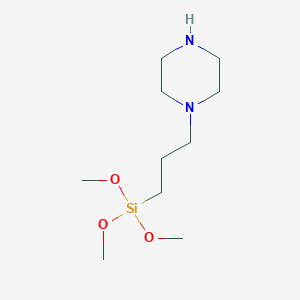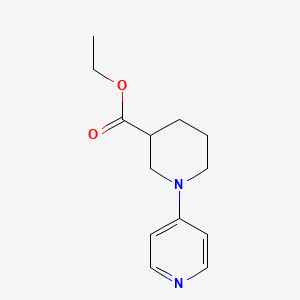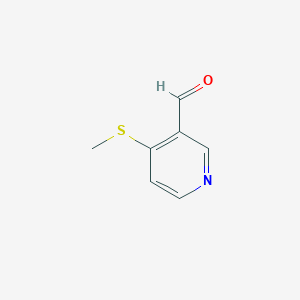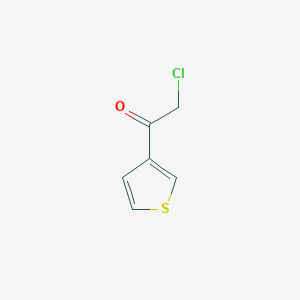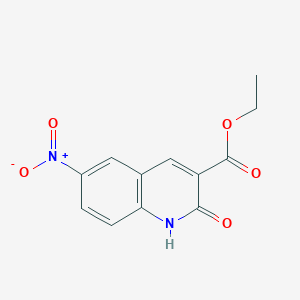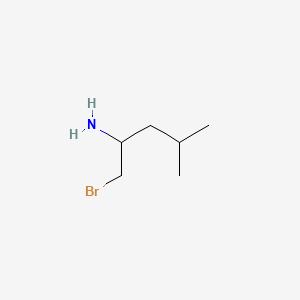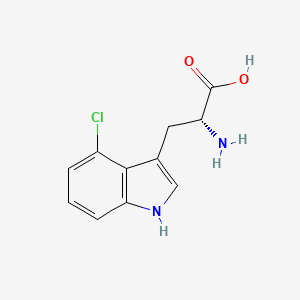
4-氯-D-色氨酸
描述
4-Chloro-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the substitution of a chlorine atom at the fourth position of the indole ring
科学研究应用
4-Chloro-D-tryptophan has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
生化分析
Biochemical Properties
4-Chloro-D-tryptophan plays a role in biochemical reactions, particularly in the metabolism of tryptophan . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan metabolism . The nature of these interactions involves the conversion of tryptophan into various metabolites, including kynurenine and 3-hydroxykynurenine .
Cellular Effects
The effects of 4-Chloro-D-tryptophan on cells and cellular processes are largely tied to its role in tryptophan metabolism. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the metabolites derived from the kynurenine pathway of tryptophan metabolism, which 4-Chloro-D-tryptophan is involved in, can interact with neurotransmitter receptors in the central nervous system (CNS), influencing neurological and immunological disorders .
Molecular Mechanism
At the molecular level, 4-Chloro-D-tryptophan exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the activation of enzymes like IDO and TDO in the kynurenine pathway . These enzymes catalyze the conversion of tryptophan into kynurenine, a process that is crucial for the regulation of immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-D-tryptophan can change over time. For example, it has been observed that the inhibition of tryptophan hydroxylase by 4-Chloro-DL-phenylalanine leads to a significant decrease in contextual memory over time . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-D-tryptophan can vary with different dosages in animal models. While specific studies on 4-Chloro-D-tryptophan are limited, research on tryptophan metabolism suggests that alterations in tryptophan levels can have significant effects on animal health .
Metabolic Pathways
4-Chloro-D-tryptophan is involved in the kynurenine pathway of tryptophan metabolism . This pathway, which takes place in various organs such as the kidneys, liver, and brain, involves several enzymes and cofactors . The metabolites produced through this pathway can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that tryptophan and its metabolites are transported and distributed in various ways, including through specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4-Chloro-D-tryptophan is not well-documented. The localization of tryptophan and its metabolites can provide some insights. For instance, tryptophan metabolites are known to be localized in various subcellular compartments, including the cytoplasm and mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-D-tryptophan typically involves the chlorination of D-tryptophan. One common method is the electrophilic aromatic substitution reaction, where D-tryptophan is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of 4-Chloro-D-tryptophan may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production .
化学反应分析
Types of Reactions: 4-Chloro-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-Chloro-D-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: The compound can influence the kynurenine pathway, which is crucial for the production of neuroactive metabolites and has implications in neurological disorders
相似化合物的比较
4-Chloro-L-tryptophan: Similar in structure but differs in stereochemistry.
5-Chloro-D-tryptophan: Chlorine atom at a different position on the indole ring.
4-Bromo-D-tryptophan: Bromine atom instead of chlorine at the fourth position
Uniqueness: 4-Chloro-D-tryptophan is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications in various scientific domains .
属性
IUPAC Name |
(2R)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTHKYABOMUPSC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


